![molecular formula C18H18NO6P B14664935 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione CAS No. 37173-10-7](/img/structure/B14664935.png)
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a bis(benzyloxy)phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(benzyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of phosphoryl oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the bis(benzyloxy)phosphoryl group.
Bis(benzyloxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the bis(benzyloxy)phosphoryl group, which imparts distinct chemical and biological properties not observed in simpler analogs.
Properties
CAS No. |
37173-10-7 |
|---|---|
Molecular Formula |
C18H18NO6P |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
dibenzyl (2,5-dioxopyrrolidin-1-yl) phosphate |
InChI |
InChI=1S/C18H18NO6P/c20-17-11-12-18(21)19(17)25-26(22,23-13-15-7-3-1-4-8-15)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
YDLPKOISTSRKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


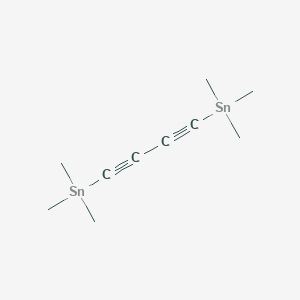
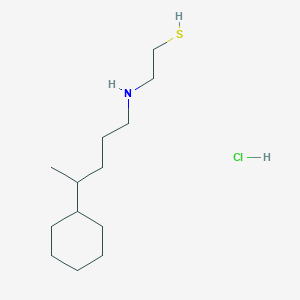
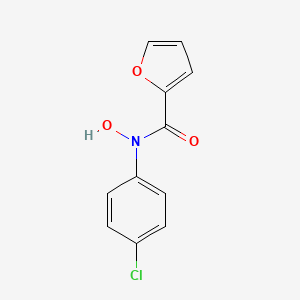
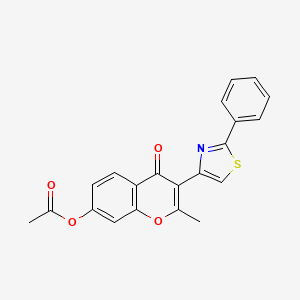

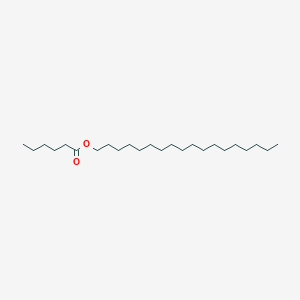
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
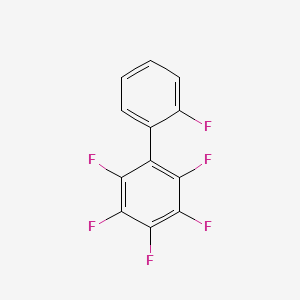
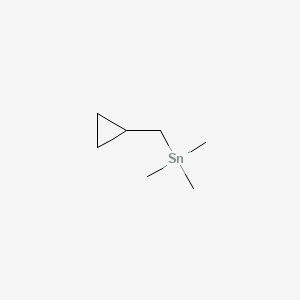
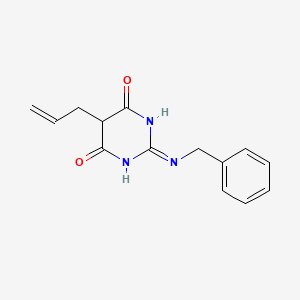
![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
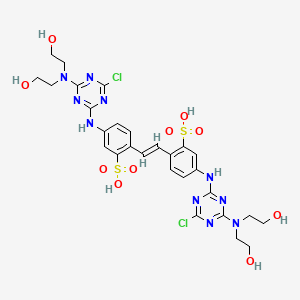
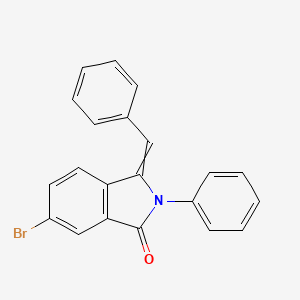
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
